molecular formula C6H13N B156881 (R)-2-Methylpiperidine CAS No. 1722-95-8

(R)-2-Methylpiperidine

Cat. No. B156881
M. Wt: 99.17 g/mol
InChI Key: NNWUEBIEOFQMSS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04342872

Procedure details

Cyanoacetic acid (1.75 g., 0.02 mole) was dissolved in 10 ml. of dioxane. In a five minute period 4-t-butylpiperidine (2.8 g., 0.02 mole) was added, the temperature rose to 25° C. from 15° C. obtained by prior cooling with an ice bath. The mixture which solidified became fluid upon the addition of 37% aqueous formaldehyde (3.6 g., 0.04 mole), the temperature rose to 30° C. and carbon dioxide evolution began. The mixture was stirred an additional 12 hours, was taken up in ether and the organic phase separated and washed with water. The dried ether solution was stripped of solvent to leave a solid residue product, 3.7 g. of practically analytical purity. In place of 4-t-butylpiperidine, the use of 2-methylpiperidine (0.02 mole) provided 2-[(2-methyl-1-piperidyl)methyl]propenenitrile as a colorless oil, RfSiO2 0.58 (5% ethanol in methylene chloride).
Name
2-[(2-methyl-1-piperidyl)methyl]propenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.75 g
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Four
Quantity
3.6 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(CC(O)=O)#N.[C:7]([CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)([CH3:10])([CH3:9])[CH3:8].C=O.C(=O)=O.[CH3:22][CH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][N:24]1CC(=C)C#N>CCOCC.C(Cl)Cl.C(O)C.O1CCOCC1>[C:7]([CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)([CH3:10])([CH3:9])[CH3:8].[CH3:22][CH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][NH:24]1

Inputs

Step One
Name
2-[(2-methyl-1-piperidyl)methyl]propenenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1N(CCCC1)CC(C#N)=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
1.75 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Four
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)(C)(C)C1CCNCC1
Step Five
Name
Quantity
3.6 g
Type
reactant
Smiles
C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred an additional 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 25° C. from 15° C.
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
by prior cooling with an ice bath
CUSTOM
Type
CUSTOM
Details
rose to 30° C.
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to leave a solid residue product, 3.7 g

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)(C)C1CCNCC1
Name
Type
product
Smiles
CC1NCCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.02 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04342872

Procedure details

Cyanoacetic acid (1.75 g., 0.02 mole) was dissolved in 10 ml. of dioxane. In a five minute period 4-t-butylpiperidine (2.8 g., 0.02 mole) was added, the temperature rose to 25° C. from 15° C. obtained by prior cooling with an ice bath. The mixture which solidified became fluid upon the addition of 37% aqueous formaldehyde (3.6 g., 0.04 mole), the temperature rose to 30° C. and carbon dioxide evolution began. The mixture was stirred an additional 12 hours, was taken up in ether and the organic phase separated and washed with water. The dried ether solution was stripped of solvent to leave a solid residue product, 3.7 g. of practically analytical purity. In place of 4-t-butylpiperidine, the use of 2-methylpiperidine (0.02 mole) provided 2-[(2-methyl-1-piperidyl)methyl]propenenitrile as a colorless oil, RfSiO2 0.58 (5% ethanol in methylene chloride).
Name
2-[(2-methyl-1-piperidyl)methyl]propenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.75 g
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Four
Quantity
3.6 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(CC(O)=O)#N.[C:7]([CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)([CH3:10])([CH3:9])[CH3:8].C=O.C(=O)=O.[CH3:22][CH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][N:24]1CC(=C)C#N>CCOCC.C(Cl)Cl.C(O)C.O1CCOCC1>[C:7]([CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)([CH3:10])([CH3:9])[CH3:8].[CH3:22][CH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][NH:24]1

Inputs

Step One
Name
2-[(2-methyl-1-piperidyl)methyl]propenenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1N(CCCC1)CC(C#N)=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
1.75 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Four
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)(C)(C)C1CCNCC1
Step Five
Name
Quantity
3.6 g
Type
reactant
Smiles
C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred an additional 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 25° C. from 15° C.
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
by prior cooling with an ice bath
CUSTOM
Type
CUSTOM
Details
rose to 30° C.
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to leave a solid residue product, 3.7 g

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)(C)C1CCNCC1
Name
Type
product
Smiles
CC1NCCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.02 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04342872

Procedure details

Cyanoacetic acid (1.75 g., 0.02 mole) was dissolved in 10 ml. of dioxane. In a five minute period 4-t-butylpiperidine (2.8 g., 0.02 mole) was added, the temperature rose to 25° C. from 15° C. obtained by prior cooling with an ice bath. The mixture which solidified became fluid upon the addition of 37% aqueous formaldehyde (3.6 g., 0.04 mole), the temperature rose to 30° C. and carbon dioxide evolution began. The mixture was stirred an additional 12 hours, was taken up in ether and the organic phase separated and washed with water. The dried ether solution was stripped of solvent to leave a solid residue product, 3.7 g. of practically analytical purity. In place of 4-t-butylpiperidine, the use of 2-methylpiperidine (0.02 mole) provided 2-[(2-methyl-1-piperidyl)methyl]propenenitrile as a colorless oil, RfSiO2 0.58 (5% ethanol in methylene chloride).
Name
2-[(2-methyl-1-piperidyl)methyl]propenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.75 g
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Four
Quantity
3.6 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(CC(O)=O)#N.[C:7]([CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)([CH3:10])([CH3:9])[CH3:8].C=O.C(=O)=O.[CH3:22][CH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][N:24]1CC(=C)C#N>CCOCC.C(Cl)Cl.C(O)C.O1CCOCC1>[C:7]([CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)([CH3:10])([CH3:9])[CH3:8].[CH3:22][CH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][NH:24]1

Inputs

Step One
Name
2-[(2-methyl-1-piperidyl)methyl]propenenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1N(CCCC1)CC(C#N)=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
1.75 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Four
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)(C)(C)C1CCNCC1
Step Five
Name
Quantity
3.6 g
Type
reactant
Smiles
C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred an additional 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 25° C. from 15° C.
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
by prior cooling with an ice bath
CUSTOM
Type
CUSTOM
Details
rose to 30° C.
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to leave a solid residue product, 3.7 g

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)(C)C1CCNCC1
Name
Type
product
Smiles
CC1NCCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.02 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.